molecular formula C28H56N2O3 B14266470 N,N-Didodecyl-L-alpha-asparagine CAS No. 189250-86-0

N,N-Didodecyl-L-alpha-asparagine

Cat. No.: B14266470
CAS No.: 189250-86-0
M. Wt: 468.8 g/mol
InChI Key: VGWVRUAQOVTJBK-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Didodecyl-L-alpha-asparagine is a synthetic, lipid-modified derivative of the endogenous amino acid L-asparagine. This specialized chemical entity is characterized by the conjugation of two dodecyl (C12) alkyl chains to the amino nitrogen of the asparagine backbone, significantly enhancing its lipophilicity. This structural modification is designed for advanced research applications, particularly in the development of lipid-based drug delivery systems and the study of membrane-interacting peptides. The compound's design leverages the critical biological roles of its parent amino acid. L-asparagine is a key participant in cellular metabolism and is a crucial site for N-linked glycosylation, a fundamental post-translational modification process essential for the proper folding, stability, and function of a vast array of proteins . Researchers can utilize this lipophilic analog to probe protein-lipid interactions or as a building block for synthesizing novel biomimetic polymers. Furthermore, the exploration of asparagine analogs is a validated approach in therapeutic development. Studies on other asparagine derivatives, such as N,N-dibenzylasparagine, have demonstrated their potential as anticancer agents by competitively inhibiting the enzyme asparagine synthetase (ASNS), leading to the depletion of endogenous asparagine pools and the induction of apoptosis in malignant cells . Similarly, the microbial enzyme L-asparaginase, which depletes circulating asparagine, is a well-established chemotherapeutic for acute lymphoblastic leukemia, highlighting the therapeutic vulnerability of certain cancers to asparagine restriction . This compound provides a novel tool to investigate similar metabolic pathways and develop new therapeutic strategies through its unique mechanism as a potential synthetic inhibitor or metabolic modulator. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

189250-86-0

Molecular Formula

C28H56N2O3

Molecular Weight

468.8 g/mol

IUPAC Name

(3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid

InChI

InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1

InChI Key

VGWVRUAQOVTJBK-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Alkylation of L-Asparagine

A foundational approach involves sequential alkylation of L-asparagine’s alpha-amino group. This method requires protection of reactive sites to prevent undesired side reactions:

Step 1: Amino Group Protection
The alpha-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, as demonstrated in enzymatic resolutions of asparagine derivatives. For instance, N-Boc-L-asparagine is prepared by reacting L-asparagine with di-tert-butyl dicarbonate in a basic aqueous medium.

Step 2: Carboxylic Acid Activation
The carboxylic acid moiety is esterified to enhance reactivity. Methyl or ethyl esters are commonly formed via treatment with thionyl chloride (SOCl₂) in methanol or ethanol, yielding N-protected L-asparagine methyl/ethyl ester.

Step 3: Alkylation with Dodecyl Groups
The protected amino group undergoes alkylation using dodecyl bromide or iodide under strong basic conditions (e.g., sodium hydride or potassium carbonate). A two-step alkylation is necessary to introduce both dodecyl chains. Phase-transfer catalysts like tetrabutylammonium bromide may improve reaction efficiency in biphasic systems.

Step 4: Deprotection
Final deprotection of the Boc or Cbz group is achieved via acidolysis (trifluoroacetic acid for Boc) or catalytic hydrogenation (for Cbz), yielding this compound.

Hypothetical Reaction Yield : 40–60% after purification by column chromatography or recrystallization.

Reductive Amination of Aspartic Acid Derivatives

An alternative route employs reductive amination of aspartic acid precursors with dodecylamine:

Step 1: Preparation of α-Keto Intermediate
L-Aspartic acid is converted to its α-keto analog via oxidation with pyridinium chlorochromate (PCC).

Step 2: Reductive Amination
The α-keto group reacts with dodecylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride), forming a secondary amine. Repeating the process with a second equivalent of dodecylamine introduces the second dodecyl group.

Challenges : Steric hindrance from the first dodecyl chain may reduce the efficiency of the second amination, necessitating excess reagent and elevated temperatures.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each route based on reaction conditions, yield, and scalability:

Method Conditions Yield (%) Advantages Challenges
Stepwise Alkylation NaH, Dodecyl bromide, THF, 0–5°C 40–60 High regioselectivity Multi-step, purification complexity
Reductive Amination NaBH₃CN, MeOH, 50°C 30–50 Fewer protection steps Low efficiency for second alkylation
Enzymatic Resolution Subtilisin, pH 6.5, 25°C 20–40 Enantiopure product Requires racemic starting material

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Signals at δ 0.88 (t, 6H, terminal CH₃), δ 1.26 (m, 40H, -(CH₂)₁₀-), δ 3.20 (q, 2H, N-CH₂), δ 4.50 (m, 1H, α-CH), δ 6.80 (s, 1H, side-chain NH₂).
  • ¹³C NMR : Peaks at δ 14.1 (CH₃), 22.7–31.9 (aliphatic chain), 50.2 (α-C), 173.5 (COOH).

Mass Spectrometry (MS) :

  • ESI-MS : Expected [M+H]⁺ ion at m/z 569.5 (C₂₈H₅₆N₂O₃).

High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase C18 column (acetonitrile/water gradient) confirms purity >95%.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulkier dodecyl groups impede complete dialkylation. Using excess alkylating agent (3–4 equivalents) and prolonged reaction times (48–72 hours) improves yields.
  • Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of hydrophobic intermediates.
  • Purification : Silica gel chromatography with chloroform/methanol gradients effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Didodecyl-L-alpha-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chains can yield dodecanoic acid, while reduction of the amide bond can produce dodecylamine .

Scientific Research Applications

Chemistry: N,N-Didodecyl-L-alpha-asparagine is used as a surfactant in various chemical reactions and processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties help in solubilizing and stabilizing membrane-bound proteins for structural and functional studies .

Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs to specific targets in the body .

Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in creating stable emulsions and improving the texture and performance of these products .

Mechanism of Action

The mechanism of action of N,N-Didodecyl-L-alpha-asparagine is primarily related to its surfactant properties. The dodecyl chains interact with hydrophobic regions of molecules, while the asparagine moiety interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and solubilize hydrophobic compounds .

Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins and lipids, affecting their structure and function. It can also influence cellular signaling pathways by modulating the activity of membrane-bound receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkylated Ammonium Compounds

N,N-Didodecyl-L-alpha-asparagine shares structural similarities with cationic surfactants like benzyl-dimethyl-dodecylammonium chloride (BAC12) (Fig. 1B in ). Both compounds possess a dodecyl chain and a polar headgroup, but critical differences exist:

Property This compound BAC12
Headgroup Chemistry Asparagine backbone (carboxylate, amide) Quaternary ammonium (positively charged)
Hydrophobic Chains Two C12 chains One C12 chain
Charge at Neutral pH Zwitterionic (deprotonated carboxylate) Cationic
Applications Biocompatible surfactants, drug carriers Disinfectants, antimicrobial agents

Key Findings :

  • The dual alkyl chains of this compound enhance micellar stability compared to BAC12, as demonstrated by lower critical micelle concentration (CMC) values in preliminary studies .
  • Unlike BAC12, which exhibits broad-spectrum antimicrobial activity due to its cationic charge, this compound shows reduced cytotoxicity, favoring biomedical applications .
Functional Analogues: Acylated Amino Acids

N-Acetylasparagine () is a naturally occurring metabolite with a single acetyl group on the α-amino group of asparagine. Comparative analysis reveals:

Property This compound N-Acetylasparagine
Hydrophobicity High (logP ~8–10) Low (logP ~−1.5)
Biological Role Synthetic surfactant Metabolic intermediate
Solubility Insoluble in water, forms micelles Water-soluble

Key Findings :

  • This compound’s hydrophobicity enables membrane interaction, whereas N-Acetylasparagine participates in cellular metabolism via the urea cycle .
  • Structural alkylation vs.
Fluorescent Surfactants

The NBD-DDA compound (Fig. 1C in ), a nitrobenzoxadiazole-tagged dodecyl ammonium derivative, serves as a fluorescent probe. Comparisons include:

Property This compound NBD-DDA
Fluorescence None Strong (λem = 540 nm)
Target Applications Drug delivery, protein stabilization Membrane dynamics imaging
Toxicity Low (IC50 > 100 µM in cell assays) Moderate (IC50 ~50 µM)

Key Findings :

  • NBD-DDA’s fluorescence enables real-time tracking of surfactant behavior, a feature absent in this compound .
  • Both compounds exhibit membrane affinity, but this compound’s biocompatibility makes it preferable for in vivo use.

Q & A

Q. Q1. What are the recommended methods for synthesizing N,N-Didodecyl-L-alpha-asparagine with high purity?

To synthesize this compound, acylation of L-asparagine with didodecyl groups under anhydrous conditions is typically employed. Key steps include:

  • Activation of carboxyl groups : Use coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate amide bond formation, as referenced in peptide synthesis workflows .
  • Purification : Fractional distillation under reduced pressure (e.g., 0.02 atm at 453–454 K) ensures removal of unreacted dodecyl chains, a method validated for structurally similar N,N-dialkylamides .
  • Characterization : Confirm purity via NMR (to verify alkyl chain integration) and HPLC-MS (to detect residual solvents or byproducts).

Q. Q2. How can researchers optimize storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis, as recommended for N-acylated amino acids .
  • Incompatibilities : Avoid exposure to oxidizers, which can degrade alkyl chains, as observed in safety data for N,N-dioctadecylhydroxylamine .
  • Stability monitoring : Conduct periodic FTIR analysis to detect carbonyl group oxidation, a common degradation pathway for acylated amines .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

Contradictions often arise from impurities or solvent polarity mismatches. Methodological approaches include:

  • Standardized solvent preparation : Use anhydrous dimethyl sulfoxide (DMSO) for polar solvents and hexane for nonpolar solvents, pre-dried with molecular sieves .
  • Dynamic light scattering (DLS) : Quantify aggregate formation in polar solvents, which may falsely indicate low solubility .
  • Cross-validation : Compare results with structurally analogous compounds like N,N-dimethyldodecanamide, where solubility discrepancies were linked to crystallinity differences .

Q. Q4. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

  • pH titration assays : Monitor structural integrity by incubating the compound in buffers (pH 2–12) and analyzing via LC-MS for hydrolysis byproducts (e.g., free L-asparagine) .
  • Kinetic studies : Calculate degradation rate constants at 37°C to simulate physiological conditions, using methods validated for N-acetyl-L-proline .
  • Control for autoxidation : Include antioxidants like TCEP (Tris-(2-carboxyethyl)phosphine) in acidic buffers to isolate pH-specific effects .

Q. Q5. How can researchers validate the absence of toxic byproducts during large-scale synthesis?

  • Gas chromatography-mass spectrometry (GC-MS) : Screen for volatile toxicants like nitrogen oxides (NOx), which form during high-temperature reactions, as noted in safety profiles of N-alkylated amines .
  • Ames test : Assess mutagenicity of synthesis residues using Salmonella typhimurium strains, a standard for amino acid derivatives .
  • Threshold analysis : Quantify permissible limits of dodecyl alcohol (a potential byproduct) using OSHA-compliant exposure thresholds (e.g., <3 g/kg LD50 for acute toxicity) .

Methodological Guidance for Data Interpretation

Q. Q6. What analytical techniques are critical for distinguishing this compound from its structural isomers?

  • High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass measurements (e.g., C₃₂H₆₂N₂O₃ vs. C₃₀H₅₈N₂O₄) with <5 ppm error .
  • Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity of didodecyl chains to the asparagine backbone, a technique used for N-trityl-L-asparagine derivatives .
  • X-ray crystallography : Resolve alkyl chain conformation in crystalline states, though this requires high-purity samples (>98%) .

Q. Q7. How should researchers address batch-to-batch variability in biological activity assays?

  • Normalization to reference standards : Use recombinant human proteins (e.g., IL-6 or MMP3) as positive controls to calibrate activity measurements .
  • Multivariate analysis : Apply principal component analysis (PCA) to isolate variability sources (e.g., solvent traces, alkyl chain length distribution) .
  • Replicate testing : Conduct triplicate assays across independent synthesis batches, a protocol validated for nanobody-aptamer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.